molecular formula C19H19NO B250330 N,N-Diallyl[1,1'-biphenyl]-4-carboxamide

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide

Cat. No.: B250330
M. Wt: 277.4 g/mol
InChI Key: DAIHXSFUQJFCLD-UHFFFAOYSA-N
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Description

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by two allyl groups attached to the amide nitrogen. The diallyl substitution likely confers unique steric and electronic properties, influencing solubility, metabolic stability, and receptor binding compared to other derivatives.

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-phenyl-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C19H19NO/c1-3-14-20(15-4-2)19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2

InChI Key

DAIHXSFUQJFCLD-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Bulky substituents (e.g., bicyclic amines) often require advanced purification (e.g., automated flash chromatography), whereas simpler groups (e.g., phenyl, dimethyl) are synthesized via high-yield cross-coupling reactions .

Physicochemical Properties

Table 2: Molecular Properties and Drug-Likeness

Compound Name Molecular Weight logP (Calculated) Hydrogen Bond Donors Polar Surface Area (Ų) Evidence ID
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 280.35 4.01 1 33.54
N-(3-Pyridinyl)-[1,1'-biphenyl]-4-carboxamide 274.32 N/A 1 33.53
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 307.77 N/A 1 20.31
N,N-Diallyl-[1,1'-biphenyl]-4-carboxamide ~303.38 (hypothetical) ~3.5–4.0 (estimated) 0 ~20–30

Key Observations :

  • Lipophilicity : The diallyl group’s logP is expected to be higher than dimethyl analogs (logP ~2.5–3.0) but lower than aromatic heterocycles (e.g., thiazolyl: 4.01) .
  • Polarity: The absence of hydrogen bond donors (due to N,N-dialkylation) may enhance membrane permeability compared to monosubstituted analogs .

Key Observations :

  • TRP Channel Modulation : Bulky substituents (e.g., bicyclic amines) improve TRPC4/5 antagonism, suggesting that the diallyl group’s flexibility might balance potency and selectivity .
  • Antimicrobial Potential: Thiourea-linked biphenyl carboxamides exhibit antibacterial activity, but the diallyl group’s lack of hydrogen bond donors may reduce this effect .

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